2-(4-Ethyl-2-pyridyl)-1H-imidazole
Description
2-(4-Ethyl-2-pyridyl)-1H-imidazole (IUPAC name: 4-Ethyl-2-(p-methoxyphenyl)-5-(4-pyridyl)-1H-imidazole), also known as SB202474, is a heterocyclic compound featuring an imidazole core substituted with a 4-ethyl-2-pyridyl group and a p-methoxyphenyl group. It is structurally related to p38 mitogen-activated protein kinase (MAPK) inhibitors such as SB203580 and SB202190 but serves primarily as a negative control in pharmacological studies due to its lack of kinase inhibitory activity . Its synthesis involves nucleophilic aromatic substitution (SNAr) reactions, similar to other imidazole derivatives . The ethyl and methoxy substituents contribute to its distinct physicochemical properties, including lipophilicity and solubility, which differentiate it from active analogs .
Properties
IUPAC Name |
4-ethyl-2-(1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-8-3-4-11-9(7-8)10-12-5-6-13-10/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMVVWGIGNJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-2-pyridyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of 2-(2-pyridyl)imidazole with dibromoethane under hydrothermal conditions . This method results in the formation of a heterocyclic quaternary nitrogen compound, which can be further processed to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The hydrothermal method mentioned above can be adapted for industrial use, with careful control of temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-2-pyridyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-Ethyl-2-pyridyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals like copper and zinc.
Biology: The compound has been studied for its potential antifungal activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-2-pyridyl)-1H-imidazole involves its interaction with biological targets through non-covalent interactions. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-(4-Ethyl-2-pyridyl)-1H-imidazole and related imidazole derivatives:
Key Findings:
Biological Activity :
- SB202474 lacks kinase inhibitory activity, unlike SB202190 and PD169316, which inhibit p38 MAPK via interactions with the ATP-binding pocket. The absence of a hydroxyl or nitro group in SB202474 likely disrupts hydrogen bonding critical for kinase binding .
- Compounds like TIO and ECO exhibit antifungal activity due to chloro and thienyl substituents, which enhance membrane penetration .
Physicochemical Properties :
- SB202474’s ethyl and methoxy groups increase lipophilicity (estimated log P ~3.5), comparable to TIO (log P 4.4) but higher than SB202190 (log P ~2.8) .
- The hydroxyphenyl group in 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole enhances hydrogen-bonding capacity, making it suitable for crystal engineering .
Synthetic Pathways :
- Most analogs are synthesized via SNAr or condensation reactions. For example, SB202474 and bipyridine-imidazole hybrids (e.g., ) share SNAr methodologies, but substituents dictate reaction conditions and yields .
Applications :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Ethyl-2-pyridyl)-1H-imidazole, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step pathways involving condensation of pyridine derivatives with imidazole precursors. For example, substituting a 4-ethylpyridyl group onto the imidazole backbone requires coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen . Yield optimization involves controlling temperature (60–80°C), stoichiometric ratios (1:1.2 for pyridyl:imidazole), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
| Key Parameters | Optimal Conditions |
|---|---|
| Solvent | DMF or THF |
| Coupling Agent | EDCI/HOBt or DCC |
| Reaction Time | 12–24 hours |
| Purification | Column chromatography (EtOAc/Hexane) |
Q. How is structural purity confirmed after synthesis?
- Methodological Answer : Purity is validated using HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR spectroscopy. For example, the imidazole proton typically resonates at δ 7.8–8.2 ppm, while the pyridyl ethyl group appears as a triplet at δ 1.2–1.4 ppm . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 230.1).
Q. What crystallographic techniques are used to resolve its 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) is standard. Key parameters include Mo-Kα radiation (λ = 0.71073 Å), 295 K temperature, and R-factor < 0.04. The imidazole ring planarity and pyridyl substituent orientation are critical metrics .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., buffer pH, co-solvents). For xanthine oxidase inhibition (IC₅₀), validate using kinetic assays (UV-Vis at 295 nm) and compare with cellular data via dose-response curves. Structural analogs (e.g., 1-hydroxy-2-phenyl-4-pyridyl-imidazole) show SAR trends: bulky substituents reduce cell permeability but enhance target binding .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. For example, the pyridyl group forms π-π stacking with MAPK14’s Phe169, while the imidazole nitrogen hydrogen-bonds with Met109 . Validate docking poses with experimental IC₅₀ values and mutagenesis studies.
Q. How do substituent modifications affect reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the imidazole ring enhance Suzuki-Miyaura coupling yields (e.g., with aryl boronic acids). Palladium catalysts (Pd(PPh₃)₄) in toluene/ethanol (3:1) at 80°C achieve >75% conversion. Monitor by TLC and characterize via ¹⁹F NMR if fluorinated aryl groups are introduced .
Q. What spectroscopic methods differentiate tautomeric forms of the imidazole core?
- Methodological Answer : Variable-temperature ¹H NMR (DMSO-d₆, 25–100°C) tracks tautomerism. The 1H-imidazole form shows a singlet for N-H at δ 12.5 ppm, while 3H-imidazole tautomers exhibit downfield shifts. IR spectroscopy (N-H stretch at 3200–3400 cm⁻¹) and SCXRD further confirm dominant tautomers .
Data Analysis and Experimental Design
Q. How to design dose-response experiments for toxicity profiling?
- Methodological Answer : Use a logarithmic concentration range (1 nM–100 μM) in triplicate. For cytotoxicity (MTT assay), normalize to untreated controls and calculate LD₅₀ via nonlinear regression (GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate with apoptosis markers (Annexin V/PI) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
